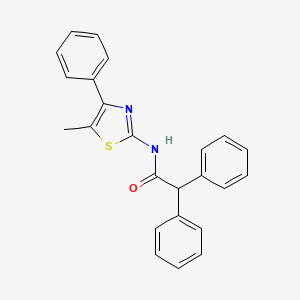
N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)-2,3,4-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)-2,3,4-trimethoxybenzamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core and a trimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)-2,3,4-trimethoxybenzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group at the 3-position can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the quinazolinone intermediate with 2,3,4-trimethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation or Lewis acids for electrophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)-2,3,4-trimethoxybenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Preliminary studies suggest it may have anti-cancer, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)-2,3,4-trimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-3,4-dihydroquinazoline and its derivatives share the quinazolinone core but differ in their substituents.
Trimethoxybenzamides: Compounds such as 2,3,4-trimethoxybenzamide have similar aromatic structures but lack the quinazolinone moiety.
Uniqueness
N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)-2,3,4-trimethoxybenzamide is unique due to the combination of its quinazolinone core and trimethoxybenzamide moiety, which imparts distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H21N3O5 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-(3-ethyl-4-oxoquinazolin-7-yl)-2,3,4-trimethoxybenzamide |
InChI |
InChI=1S/C20H21N3O5/c1-5-23-11-21-15-10-12(6-7-13(15)20(23)25)22-19(24)14-8-9-16(26-2)18(28-4)17(14)27-3/h6-11H,5H2,1-4H3,(H,22,24) |
Clé InChI |
NKTOHTKWBSWMSW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C(C1=O)C=CC(=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11480629.png)

![N-[2-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B11480641.png)
![N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11480645.png)
![N~1~-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B11480648.png)
![4-(4-ethoxy-3-methoxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11480650.png)
![ethyl 5-[(4,7-dimethoxy-6-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11480661.png)

![3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11480684.png)

![Ethyl (2-methoxy-4-{[(2-phenylquinolin-4-yl)carbonyl]amino}phenyl)carbamate](/img/structure/B11480697.png)

![2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11480705.png)

